molecular formula C16H16ClN5O2S B2635944 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide CAS No. 946200-58-4

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide

Cat. No.: B2635944
CAS No.: 946200-58-4
M. Wt: 377.85
InChI Key: XDSDTNNLOOSWRL-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-keto esters.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.

    Thioether Formation: The thiol group is introduced via nucleophilic substitution reactions, where a thiol reacts with a halogenated intermediate.

    Acetamide Formation: The final step involves the reaction of the intermediate with propylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, it has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for anticancer drug development .

Medicine

In medicine, its derivatives are being studied for their potential to treat various diseases, including cancer and viral infections. The compound’s ability to inhibit specific enzymes makes it a promising therapeutic agent .

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.

    4-Chlorophenyl Derivatives: Compounds with the 4-chlorophenyl group exhibit similar chemical reactivity but may have different biological targets.

Uniqueness

What sets 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-2-7-18-13(23)9-25-16-20-14-12(15(24)21-16)8-19-22(14)11-5-3-10(17)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,18,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSDTNNLOOSWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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